molecular formula C6H10O3 B3270877 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol CAS No. 53657-42-4

2-Methyl-3,4-dihydro-2H-pyran-3,4-diol

Cat. No.: B3270877
CAS No.: 53657-42-4
M. Wt: 130.14 g/mol
InChI Key: ZPKHLHZFXAQVMQ-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-pyran-3,4-diol is an organic compound with the molecular formula C6H10O3 It is a derivative of dihydropyran, featuring a methyl group and two hydroxyl groups on the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3,4-dihydro-2H-pyran-3,4-diol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3,4-dihydro-2H-pyran with an oxidizing agent to introduce the hydroxyl groups. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups into other functional groups.

    Substitution: The hydroxyl groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride or alkylating agents such as methyl iodide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers.

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-pyran-3,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the compound can form hydrogen bonds with active sites on enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A parent compound without the methyl and hydroxyl groups.

    2,3-Dihydro-4H-pyran: Another derivative with different substitution patterns.

    Tetrahydropyran: A fully saturated analog of dihydropyran.

Uniqueness

2-Methyl-3,4-dihydro-2H-pyran-3,4-diol is unique due to the presence of both a methyl group and two hydroxyl groups on the pyran ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-pyran-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-6(8)5(7)2-3-9-4/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKHLHZFXAQVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295407
Record name 2,6-anhydro-1,5-dideoxyhex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53657-42-4
Record name NSC101757
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-anhydro-1,5-dideoxyhex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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